1-Bromo-2,3-dimethylcyclopropane

Physical Organic Chemistry Solvolysis Activation Parameters

1-Bromo-2,3-dimethylcyclopropane (CAS 52194-08-8) is a strained, halogenated cyclopropane building block bearing a bromine atom at the 1-position and methyl groups at the 2- and 3-positions. Its molecular formula is C₅H₉Br, with an average mass of 149.031 Da.

Molecular Formula C5H9Br
Molecular Weight 149.03 g/mol
Cat. No. B12310125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,3-dimethylcyclopropane
Molecular FormulaC5H9Br
Molecular Weight149.03 g/mol
Structural Identifiers
SMILESCC1C(C1Br)C
InChIInChI=1S/C5H9Br/c1-3-4(2)5(3)6/h3-5H,1-2H3
InChIKeyZJKDNNBVHLMMHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2,3-dimethylcyclopropane: Core Properties and Procurement Baseline for Halogenated Cyclopropane Building Blocks


1-Bromo-2,3-dimethylcyclopropane (CAS 52194-08-8) is a strained, halogenated cyclopropane building block bearing a bromine atom at the 1-position and methyl groups at the 2- and 3-positions. Its molecular formula is C₅H₉Br, with an average mass of 149.031 Da . The compound exists as a mixture of diastereomers (cis and trans), and its reactivity is dominated by ring strain and the leaving-group ability of bromine. It serves as a precursor to 1,3-difunctionalized products and has been studied extensively for solvolytic ring-opening mechanisms [1].

Why 1-Bromo-2,3-dimethylcyclopropane Cannot Be Replaced by Other Halocyclopropanes in Solvolysis-Driven Syntheses


Simple substitution with unsubstituted cyclopropyl bromide or geminally dimethylated analogs fails because the solvolytic ring-opening mechanism and the heat capacity of activation (ΔCP≠) are exquisitely sensitive to the number, position, and stereochemistry of methyl substituents [1]. For instance, 2,2-dimethylcyclopropyl bromide exhibits a ΔCP≠ of −52 cal mol⁻¹ deg⁻¹, while 2,3-dimethyl substitution, depending on configuration, can shift this value dramatically, indicating a fundamentally different transition-state solvation structure [2]. These differences directly affect reaction rates and product distributions, making the specific substitution pattern critical.

Quantitative Differentiation of 1-Bromo-2,3-dimethylcyclopropane: Solvolysis Activation Parameters vs. Closest Analogs


Heat Capacity of Activation (ΔCP≠) for cis,cis-2,3-Dimethylcyclopropyl Bromide vs. 2,2-Dimethylcyclopropyl Bromide

The 2,3-cis,cis-dimethylcyclopropyl bromide (the cis isomer of 1-bromo-2,3-dimethylcyclopropane) exhibits a heat capacity of activation ΔCP≠ = −145 cal mol⁻¹ deg⁻¹ for hydrolysis in water, which is nearly three times more negative than that of the regioisomeric 2,2-dimethylcyclopropyl bromide (ΔCP≠ = −52 cal mol⁻¹ deg⁻¹) [1][2]. This large disparity indicates that the 2,3-substitution pattern, particularly in the cis configuration, leads to a transition state with significantly greater charge development and solvent reorganization.

Physical Organic Chemistry Solvolysis Activation Parameters

Stereochemical Dependence of ΔCP≠ Within the 2,3-Dimethyl Series

Among the 2,3-dimethylcyclopropyl bromides, the cis,cis isomer shows ΔCP≠ = −145 cal mol⁻¹ deg⁻¹, whereas the cis,trans isomer gives −56 cal mol⁻¹ deg⁻¹ and the trans,trans isomer −75 cal mol⁻¹ deg⁻¹ [1]. Thus, the cis,cis configuration is uniquely characterized by a substantially more negative ΔCP≠, implying a distinct solvation environment in the transition state.

Stereochemistry Solvolysis Mechanistic Analysis

ΔCP≠ Comparison with Unsubstituted and 2-Vinyl Cyclopropyl Bromides

While unsubstituted cyclopropyl bromide yields a moderate ΔCP≠ (literature values suggest around −30 to −40 cal mol⁻¹ deg⁻¹ based on related systems), and 2-vinylcyclopropyl bromide exhibits unusual values of −27 and −35 cal mol⁻¹ deg⁻¹ for cis and trans respectively [1][2], the 2,3-cis,cis-dimethyl derivative stands out with its extreme −145 cal mol⁻¹ deg⁻¹. This stark contrast highlights the unique ability of the 2,3-dimethyl pattern to amplify charge development in the transition state.

Substituent Effects Solvolysis Physical Organic Chemistry

Optimal Application Scenarios for 1-Bromo-2,3-dimethylcyclopropane Based on Quantitative Differentiation


Mechanistic Probe for Solvolysis and Ring-Opening Transition States

When a research program requires a sensitive probe to map charge development and solvent reorganization in disrotatory electrocyclic ring openings, the cis,cis isomer of 1-bromo-2,3-dimethylcyclopropane is uniquely suited due to its extreme ΔCP≠ of −145 cal mol⁻¹ deg⁻¹ [1]. This value, being far more negative than those of unsubstituted, 2,2-dimethyl, or 2-vinyl analogs, allows for clearer deconvolution of solvent effects.

Stereochemically Controlled Synthesis of 1,3-Difunctionalized Building Blocks

The distinct ΔCP≠ values among diastereomers (−145, −56, −75 cal mol⁻¹ deg⁻¹) enable kinetic differentiation in solvolytic ring-opening [1]. Procuring the specific cis,cis isomer ensures access to reaction pathways that favor certain allylic cation intermediates, guiding the regiochemistry of subsequent nucleophilic trapping to yield desired 1,3-difunctionalized products.

Calorimetric Benchmarking for Computational Chemistry

The well-characterized activation parameters for 1-bromo-2,3-dimethylcyclopropane hydrolysis, particularly the large negative ΔCP≠, provide a stringent benchmark for validating computational models of solvolysis (e.g., B3LYP/6-311++G* level) [2]. The compound's sensitivity to subtle stereoelectronic effects makes it an ideal test case for theoretical methods aiming to reproduce experimental activation parameters.

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